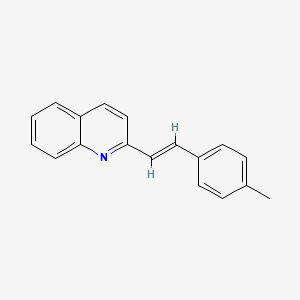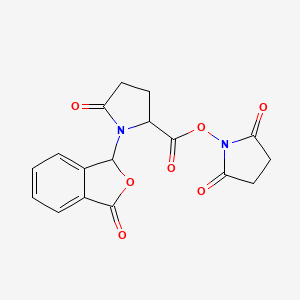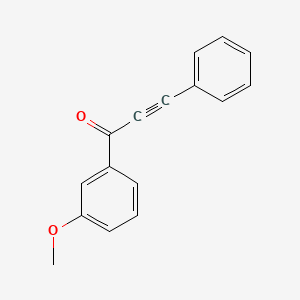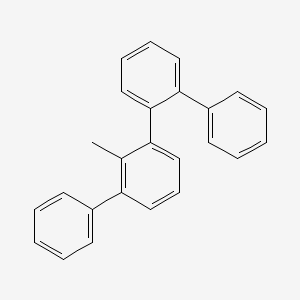
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its complex structure, which includes multiple benzene rings. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene typically involves electrophilic aromatic substitution reactions. These reactions are favored due to the stability of the aromatic ring and the ability to introduce various substituents onto the benzene ring. The general mechanism involves the formation of a sigma complex, followed by the removal of a proton to restore aromaticity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from simpler aromatic compounds. The use of catalysts and controlled reaction conditions is crucial to achieve high yields and purity. Common methods include Friedel-Crafts alkylation and acylation reactions, which are well-suited for introducing alkyl and acyl groups onto the benzene ring .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Electrophilic aromatic substitution is the most common reaction, where an electrophile replaces a hydrogen atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under acidic conditions to facilitate electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings allow for π-π interactions, which can influence the binding affinity and specificity of the compound. Pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene: A methyl-substituted benzene, commonly used as a solvent and in the production of chemicals.
Xylene: A dimethyl-substituted benzene, used in the manufacture of polymers and as a solvent.
Uniqueness
2-Methyl-1-phenyl-3-(2-phenylphenyl)benzene is unique due to its complex structure, which includes multiple benzene rings and various substituents.
Eigenschaften
Molekularformel |
C25H20 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-methyl-1-phenyl-3-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C25H20/c1-19-22(20-11-4-2-5-12-20)17-10-18-23(19)25-16-9-8-15-24(25)21-13-6-3-7-14-21/h2-18H,1H3 |
InChI-Schlüssel |
SILNAIJSLSMJAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
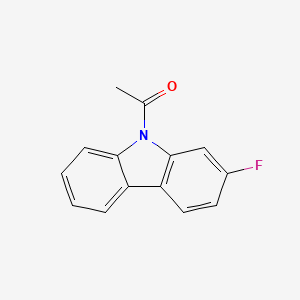

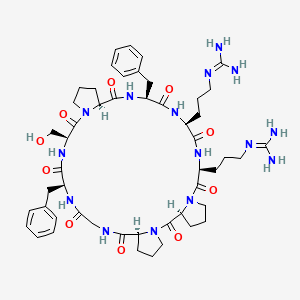
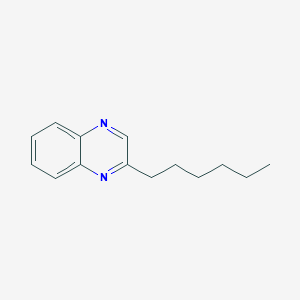

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)

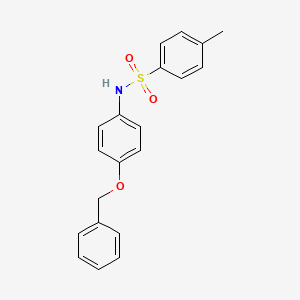
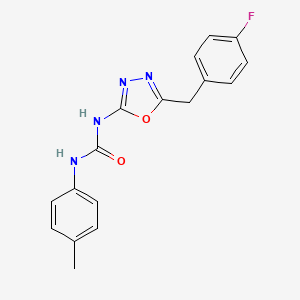
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)
